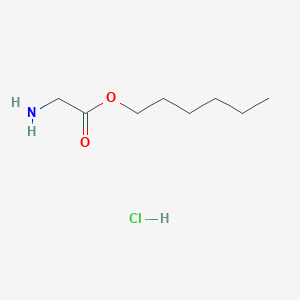
PTH-酪氨酸
描述
Tyrosine phenylthiohydantoin (PTH-tyrosine) is a product of the Edman degradation method of sequencing amino acids in a peptide . In this method, peptides are separated into individual phenylthiohydantoin (PTH) amino acid derivatives that can be identified using chromatography or electrophoresis .
Synthesis Analysis
The synthesis of Tyrosine phenylthiohydantoin involves the Edman degradation method . This method is used for peptide sequencing where the amino-terminal residue of a polypeptide is labeled and cleaved from the peptide without disrupting the peptide bonds between other amino acid residues . The liberated amino acid is converted to a phenylthiohydantoin (PTH) derivative, which can then be identified .
Chemical Reactions Analysis
Tyrosine phenylthiohydantoin is involved in various chemical reactions. For instance, it is formed as a product of the Edman degradation method of sequencing amino acids in a peptide . In another example, tyrosine and tyrosine analogs are substrates of tyrosinase, and o-quinone is susceptible to non-enzymatic reactions resulting in the spontaneous formation of melanin .
Physical and Chemical Properties Analysis
Tyrosine phenylthiohydantoin has several physical and chemical properties. It has a molecular weight of approximately 298.36 g/mol . It has a melting point of 217.0 to 225.0 °C and a predicted boiling point of 467.2±37.0 °C . It has a predicted density of 1
科学研究应用
治疗干预
甲状旁腺激素 (PTH) 是一种由甲状旁腺主细胞分泌的多肽,已被发现是治疗骨质疏松症的有效治疗蛋白 . 蛋白质工程方法如PEG化、与抗体复合物的偶联以及融合蛋白以及完整或截短的PTH的氨基末端修饰有助于开发具有改善的治疗价值和在医学各个领域的多重功能的PTH及其修饰类似物 .
在骨质疏松症治疗中的作用
PTH已被发现是治疗骨质疏松症的有效治疗蛋白 . 它作为一种合成代谢剂和一种有效的离子化钙和磷酸盐调节剂,在维持循环血液中活性维生素D代谢产物的水平方面起着关键作用 .
在钙稳态中的作用
甲状旁腺激素 (PTH) 在维持钙稳态中起着至关重要的作用,直接作用于骨骼和肾脏,间接作用于肠道 . 肿瘤坏死因子相关的细胞因子受体-核因子κB (RANK) 配体 (RANKL) 在 PTH 的作用下由成骨细胞产生,它是募集破骨细胞和增加骨吸收的关键增强剂 .
在中枢神经系统中的作用
存在一个庞大的 PTH 相关肽家族,它们对中枢神经系统 (CNS) 等不同组织和器官发挥生理作用 . 文献资料表明,该系统对神经炎症和神经退行性疾病具有保护作用,对记忆和痛觉过敏有积极作用 .
在骨关节炎治疗中的作用
对 PTHrP 基本生物学的深入研究表明,它与骨关节炎等多种疾病状态之间存在以前未被认识到的联系 . 它突出了 PTHrP 本身如何在骨关节炎治疗中使用 .
在糖尿病治疗中的作用
作用机制
Target of Action
PTH-Tyrosine, also known as Tyrosine phenylthiohydantoin or Phenylthiohydantoin-tyrosine, primarily targets the parathyroid hormone (PTH) receptors . These receptors are predominantly present on the cells of bone and kidney . The role of these receptors is to maintain the balance of plasma calcium and phosphate concentrations .
Mode of Action
PTH-Tyrosine interacts with its targets, the PTH receptors, to regulate the serum calcium concentration through its effects on bone, kidney, and intestine . It influences bone remodeling, an ongoing process in which bone tissue is alternately resorbed and rebuilt over time . PTH-Tyrosine indirectly stimulates osteoclast activity within the bone matrix, in an effort to release more ionic calcium into the blood to elevate a low serum calcium level .
Biochemical Pathways
PTH-Tyrosine affects several biochemical pathways. It plays a significant role in osteoblast signaling mechanism, regulation of PTH secretion and its transcription . It has been shown to regulate branching morphogenesis of mammary gland, fetus-directed transport of maternal calcium across the placental membrane, vascular smooth muscle relaxation and chondrocyte growth and differentiation, and as a regulator of pancreatic beta cell growth and functions .
Result of Action
The molecular and cellular effects of PTH-Tyrosine’s action are primarily related to the regulation of calcium and phosphate homeostasis. It elevates the plasma ionized calcium concentration by influencing bone and renal tubular reabsorption of calcium and increasing intestinal absorption . Concurrently, PTH-Tyrosine reduces plasma phosphate levels .
生化分析
Biochemical Properties
Phenylthiohydantoin-tyrosine plays a significant role in biochemical reactions. It is involved in the Edman degradation process, which is a method of sequencing amino acids in a peptide . This process involves the reaction of phenyl isothiocyanate with an uncharged N-terminal amino group, under mildly alkaline conditions, to form a cyclical phenylthiocarbamoyl derivative . Then, under acidic conditions, this derivative of the terminal amino acid is cleaved as a thiazolinone derivative . The enzymes involved in these reactions interact with Phenylthiohydantoin-tyrosine to facilitate its conversion.
Cellular Effects
The effects of Phenylthiohydantoin-tyrosine on various types of cells and cellular processes are primarily related to its role in the Edman degradation process. This process influences cell function by enabling the determination of the amino acid sequence of peptides, which is crucial for understanding protein structure and function
Molecular Mechanism
The molecular mechanism of action of Phenylthiohydantoin-tyrosine involves its conversion during the Edman degradation process . This process involves binding interactions with biomolecules, specifically enzymes that facilitate the conversion of the amino-terminal residue to a phenylthiohydantoin (PTH) amino acid . This process does not typically involve enzyme inhibition or activation, but rather the conversion of one form of the molecule to another .
Temporal Effects in Laboratory Settings
The effects of Phenylthiohydantoin-tyrosine over time in laboratory settings are primarily related to its role in the Edman degradation process . This process provides rapid, sensitive, quantitative analysis of phenylthiohydantoin (PTH) amino acids formed during the degradation of proteins and peptides
Metabolic Pathways
Phenylthiohydantoin-tyrosine is involved in the tyrosine metabolic pathway This pathway includes several enzymes and cofactors that interact with Phenylthiohydantoin-tyrosine
属性
IUPAC Name |
5-[(4-hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-13-8-6-11(7-9-13)10-14-15(20)18(16(21)17-14)12-4-2-1-3-5-12/h1-9,14,19H,10H2,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFDDJINTNHAEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952067 | |
| Record name | 5-[(4-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4332-95-0, 29588-08-7 | |
| Record name | Tyrosine phenylthiohydantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4332-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Imidazolidinone, 5-((4-hydroxyphenyl)methyl)-3-phenyl-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004332950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-5-((4-Hydroxyphenyl)methyl)-3-phenyl-2-thioxoimidazolidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029588087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrosine phenylthiohydantoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-[(4-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-5-[(4-hydroxyphenyl)methyl]-3-phenyl-2-thioxoimidazolidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Phenylthiohydantoin-tyrosine be detected electrochemically?
A1: Yes, Phenylthiohydantoin-tyrosine can be detected using adsorptive stripping voltammetry. While it does not have a distinct electrochemical signal itself, it degrades in pH 8.0 phosphate buffer to form sulfide. This sulfide can be detected electrochemically at a hanging mercury drop electrode due to the formation of mercury(II) sulfide. This method allows for detection in concentrations ranging from 2 × 10–8 to at least 2 × 10–7M. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















